1-[(2-Methyl-5-nitrobenzene)sulfonyl]pyrrolidine
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Overview
Description
1-[(2-Methyl-5-nitrobenzene)sulfonyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a sulfonyl group attached to a 2-methyl-5-nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methyl-5-nitrobenzene)sulfonyl]pyrrolidine typically involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methyl-5-nitrobenzene)sulfonyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Reduction: 1-[(2-Methyl-5-aminophenyl)sulfonyl]pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
1-[(2-Methyl-5-nitrobenzene)sulfonyl]pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Methyl-5-nitrobenzene)sulfonyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.
Uniqueness
1-[(2-Methyl-5-nitrobenzene)sulfonyl]pyrrolidine is unique due to the presence of both the nitro and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other pyrrolidine derivatives, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
1-(2-methyl-5-nitrophenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-9-4-5-10(13(14)15)8-11(9)18(16,17)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWVQXHNCPBOGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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